Product packaging for 8-Isopropyl Etodolac(Cat. No.:CAS No. 57917-63-2)

8-Isopropyl Etodolac

カタログ番号: B033372
CAS番号: 57917-63-2
分子量: 301.4 g/mol
InChIキー: JHGYMRJCQPQYJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

8-Isopropyl Etodolac (CAS 57927-63-2) is a structurally defined analogue and a key synthetic intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. As such, its primary research application is as a critical reference standard in analytical chemistry for monitoring synthesis pathways, identifying impurities, and ensuring the quality control of the final pharmaceutical product. The deuterated form, this compound-d3, is particularly valuable for use as an internal standard in advanced mass spectrometry-based bioanalytical methods, enabling the precise quantification of metabolites and related compounds in complex biological matrices. This compound is closely related to Etodolac, a known inhibitor of cyclooxygenase (COX), the enzyme responsible for prostaglandin synthesis. Etodolac itself demonstrates a 5- to 50-fold selectivity for the COX-2 isoform over COX-1. Consequently, this compound serves as a structurally relevant compound for investigating the structure-activity relationships (SAR) of the pyranocarboxylic acid class of NSAIDs and for studying the biochemical mechanism of COX-2 selective inhibition. Research into this compound and its analogues provides valuable insights for medicinal chemistry programs aimed at developing new anti-inflammatory agents with improved efficacy and safety profiles. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is the responsibility of the researcher to adhere to all applicable laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO3 B033372 8-Isopropyl Etodolac CAS No. 57917-63-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGYMRJCQPQYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57917-63-2
Record name 8-Isopropyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structure Activity Relationship Sar and Molecular Interaction Studies of 8 Isopropyl Etodolac

Influence of Isopropyl Substitution on the Pharmacological Profile

The substitution of an isopropyl group at the 8th position of the etodolac (B1671708) core structure leads to 8-Isopropyl Etodolac. While general SAR studies on pyranocarboxylic acid derivatives, including etodolac, indicate that substitution on the 8th position of the aromatic ring is often beneficial for activity, specific details on the pharmacological profile influenced by the isopropyl substitution in this compound are not extensively detailed in the provided search results gpatindia.comjetir.org.

Etodolac itself primarily exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, particularly showing preferential selectivity for COX-2 over COX-1 jetir.orgwikipedia.orgdrugbank.comchemicalbook.com. This selectivity is crucial as it contributes to a reduced incidence of gastrointestinal side effects compared to less selective NSAIDs chemicalbook.comnih.gov. The pharmacological profile of etodolac is rooted in its ability to decrease the synthesis of prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation wikipedia.orgdrugbank.com.

Comparative SAR Analysis with other 8-Alkyl Substituted Etodolac Derivatives

Structure-Activity Relationship (SAR) studies of pyranocarboxylic acid derivatives, which include etodolac, highlight the importance of alkyl substitutions on the pyran ring and the acetic acid function for anti-inflammatory activity gpatindia.comjetir.org. Specifically, increasing the length of the acid chain or forming ester or amide derivatives generally inactivates the drug gpatindia.comjetir.org.

Regarding substitutions at the 8th position of the aromatic ring, it has been noted that this position is particularly beneficial for enhancing activity gpatindia.comjetir.org. Compounds with ethyl or n-propyl groups at the R1 position (on the pyran ring) have been found to be significantly more active (20 times) than those with a methyl group gpatindia.comjetir.org. The most active compounds in this class often feature 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives gpatindia.comjetir.org.

Stereochemical Implications for Biological Activity and Enantiomeric Potency

Etodolac, the parent compound, is administered as a racemic mixture, meaning it contains both (R)- and (S)-enantiomers nih.govdrugbank.comdrugs.com. Stereochemistry is a critical aspect in drug design and development, as enantiomers can exhibit distinct biological properties, with one often being responsible for the desired therapeutic effect (eutomer) and the other being inactive, interfering, or even toxic (distomer) nih.govresearchgate.net.

For etodolac, the (S)-enantiomer has been identified as the biologically active form, primarily responsible for its preferential COX-2 inhibitory activity jetir.orgwikipedia.orgdrugbank.comebi.ac.uk. In contrast, the (R)-enantiomer of etodolac is considered inactive against COX enzymes jetir.orgwikipedia.orgdrugbank.comebi.ac.uknih.gov. Both enantiomers of etodolac are stable, and there is no evidence of in vivo conversion from the (R)- to the (S)-form nih.govdrugbank.com.

The recognition mechanism of chiral molecules, including enantiomers, often involves hydrogen interactions, hydrophobic interactions, and π–π exchanges within the binding site researchgate.net. This stereoselectivity underscores the importance of the precise three-dimensional arrangement of atoms for effective ligand-target binding and subsequent biological activity nih.govresearchgate.net. While the specific stereochemical implications for this compound are not detailed, it is highly probable that, similar to etodolac, its biological activity would reside predominantly in one of its enantiomeric forms, influenced by the chiral center at the C1 position of the pyranoindole core.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are indispensable tools in drug design, used to predict the binding modes and affinities of ligands with target proteins researchgate.netpensoft.netscience.govresearchgate.net. These techniques allow for the simulation of molecular interactions at an atomic level, providing insights into the specific residues involved in binding and the nature of the forces stabilizing the ligand-protein complex researchgate.netpensoft.netscience.gov.

For etodolac, its mechanism of action involves binding to the upper portion of the COX enzyme active site, thereby preventing arachidonic acid from entering and being metabolized into prostaglandins gpatindia.comjetir.orgdrugbank.com. This interaction is critical for its anti-inflammatory effects drugbank.com.

While specific molecular docking and computational modeling studies for this compound were not found in the search results, general principles of these studies apply. Computational analyses can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular docking simulations can indicate strong binding affinities with key inflammatory proteins researchgate.net. Such studies often involve:

Retrieving 2D and 3D chemical structures from databases like PubChem researchgate.net.

Using software to generate 3D structures, protonate them, and minimize energy pensoft.net.

Identifying binding sites within target proteins pensoft.net.

Simulating ligand-protein interactions to determine binding free energy (∆G) and identify key interactions like hydrogen bonds and hydrophobic contacts researchgate.netpensoft.net.

These computational approaches are vital for understanding how structural modifications, such as the isopropyl substitution in this compound, might influence its binding to COX enzymes or other potential targets, thereby affecting its pharmacological profile.

Pharmacological and Biological Evaluation of 8 Isopropyl Etodolac Analogues

Exploration of Non-COX Mediated Pharmacological Activities

Antiviral Activity (e.g., Hepatitis C Virus NS5B Polymerase Inhibition)

Research into the antiviral potential of etodolac (B1671708) analogues has focused on their ability to inhibit key viral enzymes, particularly the Hepatitis C Virus (HCV) NS5B polymerase. HCV NS5B RNA-dependent RNA polymerase is crucial for the transcription and replication of the Hepatitis C viral RNA researchtrend.net. Studies have demonstrated that certain synthetic derivatives of etodolac exhibit inhibitory activity against this enzyme, suggesting a potential role in antiviral therapy.

Specifically, a novel series of etodolac 1,2,4-triazole (B32235) derivatives (e.g., compound 4a) and etodolac thiosemicarbazide (B42300) derivatives (e.g., compounds 3a, 3d, 3e) have been synthesized and evaluated for their anti-HCV NS5B polymerase activity synzeal.comnih.govchemicalbook.comresearchgate.net. These investigations have identified compounds with promising inhibitory concentrations. For instance, compound 4a, an etodolac 1,2,4-triazole derivative, demonstrated significant activity against HCV NS5B polymerase with an inhibitory concentration 50% (IC50) value of 14.8 µM synzeal.comnih.govresearchgate.net. Similarly, etodolac thiosemicarbazide derivatives showed varying degrees of inhibition. The most active compounds in this series, 3a, 3d, and 3e, exhibited IC50 values of 18.7 µM, 29.2 µM, and 16.8 µM, respectively, against HCV NS5B RNA dependent RNA polymerase activity chemicalbook.com. Further investigations into the binding mode of compound 3e suggested that the TP-II region of HCV NS5B polymerase could be a potential binding site for these etodolac thiosemicarbazides, providing insights for future modifications to enhance potency chemicalbook.com.

The detailed findings from these studies highlight the potential of modifying the etodolac scaffold to develop compounds with antiviral properties.

Table 1: Antiviral Activity of Selected Etodolac Analogues against HCV NS5B Polymerase

CompoundChemical ClassIC50 (µM) against HCV NS5B PolymeraseReference
Compound 4aEtodolac 1,2,4-triazole derivative14.8 synzeal.comnih.govresearchgate.net
Compound 3aEtodolac thiosemicarbazide derivative18.7 chemicalbook.com
Compound 3dEtodolac thiosemicarbazide derivative29.2 chemicalbook.com
Compound 3eEtodolac thiosemicarbazide derivative16.8 chemicalbook.com

Other Emerging Biological Activities and Therapeutic Potential

Beyond antiviral applications, etodolac analogues have been explored for other emerging biological activities, particularly in the realm of anticancer research. The role of cyclooxygenase-2 (COX-2) in carcinogenesis, including its involvement in angiogenesis, inhibition of apoptosis, and stimulation of cell growth, has made COX-2 inhibitors a focus for potential anticancer therapies synzeal.comnih.govresearchgate.net.

Studies have shown that certain etodolac derivatives possess significant anticancer activity. For example, the etodolac 1,2,4-triazole derivative, compound 4a, demonstrated anti-cancer activity against the Huh7 human hepatoma cell line with an IC50 value of 4.29 µM nih.govresearchgate.net. This finding suggests that structural modifications to the etodolac core can lead to compounds with potent antiproliferative effects on cancer cells.

Furthermore, other etodolac hydrazide derivatives have been synthesized and evaluated for their anticancer potential. One such compound, 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide (compound 9), showed a marked effect on the prostate cancer cell line PC-3, with 58.24% growth inhibition at a concentration of 10 µM researchgate.net. This compound also exhibited an IC50 value of 54 µM against PC-3 cells and did not display cytotoxicity towards L-929 rat fibroblasts, indicating a degree of selectivity researchgate.net. The observed anticancer effects of these derivatives have been linked to mechanisms such as caspase-3 and Bcl-2 activation in the apoptosis pathway, which are critical in cancer treatment researchgate.net.

While direct studies on the specific biological activities of 8-Isopropyl Etodolac itself are limited in the provided literature, the extensive research on various etodolac analogues underscores the therapeutic potential inherent in the etodolac scaffold, paving the way for further exploration of compounds with modified structures for diverse pharmacological applications.

Table 2: Anticancer Activity of Selected Etodolac Analogues

CompoundChemical ClassIC50 (µM) against Huh7 Human Hepatoma Cell LineIC50 (µM) against PC-3 Prostate Cancer Cell LineReference
Compound 4aEtodolac 1,2,4-triazole derivative4.29Not specified nih.govresearchgate.net
Compound 9Etodolac hydrazide derivativeNot specified54 researchgate.net

Biopharmaceutical Enhancement and Drug Delivery System Development for Etodolac Derivatives

Design and Evaluation of Novel Drug Delivery Systems

Research specifically detailing the design and evaluation of novel drug delivery systems for 8-Isopropyl Etodolac (B1671708) is not extensively reported in the readily available scientific literature. While the parent compound, Etodolac, has been the subject of numerous investigations into advanced drug delivery strategies aimed at improving its biopharmaceutical profile and therapeutic outcomes, direct studies focusing on 8-Isopropyl Etodolac within these specialized systems appear limited.

Nanoemulsions for Improved Topical/Transdermal Delivery

Specific research on the formulation and evaluation of nanoemulsions containing this compound for improved topical or transdermal delivery was not identified in the conducted searches. Nanoemulsions are recognized for their potential to enhance the solubility and skin penetration of hydrophobic drugs. pharmaexcipients.comnih.gov For the parent compound, Etodolac, nanoemulsions have been developed and characterized, demonstrating promising results for topical application, including enhanced permeation and anti-inflammatory activity in animal models. pharmaexcipients.comnih.gov However, these studies pertain to Etodolac, not its 8-Isopropyl derivative.

Polymeric Nanoparticles for Targeted Drug Delivery (e.g., in Rheumatoid Arthritis Management)

Detailed research on the development of polymeric nanoparticles specifically loaded with this compound for targeted drug delivery, such as in the management of rheumatoid arthritis, was not found. Polymeric nanoparticles are explored for their ability to selectively deliver drugs to inflamed sites, benefiting from the enhanced permeation and retention effect at such locations. mdpi.comnih.gov Studies have demonstrated the successful encapsulation of Etodolac within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to achieve sustained release and improved therapeutic efficacy for conditions like rheumatoid arthritis. mdpi.comnih.govresearchgate.netdergipark.org.tr Nevertheless, these findings relate to Etodolac and not directly to this compound.

Modified Release Formulations (e.g., Microspheres, Films)

Investigations into modified release formulations, including microspheres and films, specifically utilizing this compound, were not identified in the current literature review. Modified release systems are designed to control the rate and duration of drug release, offering advantages such as reduced dosing frequency and sustained therapeutic effects. nih.govajptonline.com Various approaches, including microspheres, microsponges, and polymeric films, have been explored for the controlled delivery of Etodolac to address its physicochemical properties and pharmacokinetic profile. nih.govajptonline.comresearchgate.netmdpi.comresearchgate.netgoogle.comiajps.comclinicsearchonline.orgjocpr.comgoogle.com However, these studies focus on Etodolac itself, rather than its 8-Isopropyl derivative.

Metabolic Fate and Pharmacokinetics of Etodolac Analogues with 8 Position Modifications

Comparative Pharmacokinetic Profiles of Etodolac (B1671708) and its Derivatives

Etodolac exhibits consistent pharmacokinetic properties following oral administration. Its systemic bioavailability is high, at least 80% to 100% drugs.comhres.cadrugbank.comrxlist.comfda.govmedscape.come-lactancia.orgapotex.com. Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours for immediate-release formulations drugs.comhres.cafda.govmedscape.comapotex.comnih.gov. The dose-proportionality, based on the area under the plasma concentration-time curve (AUC), is linear for doses up to 600 mg every 12 hours drugs.comhres.caapotex.com. Etodolac is highly bound to plasma proteins, primarily albumin, with over 99% protein binding mims.comdrugs.comhres.cadrugbank.commedscape.comapotex.com. The mean apparent volume of distribution is approximately 390 mL/kg drugs.comdrugbank.com. The terminal elimination half-life of Etodolac ranges from 6.4 to 7.3 hours mims.comhres.camedscape.comapotex.comnih.gov.

A summary of Etodolac's pharmacokinetic parameters is provided in the table below:

Kinetic ParameterValue (Mean ± SD or Range) mims.comdrugs.comhres.cadrugbank.comrxlist.comfda.govmedscape.come-lactancia.orgapotex.comnih.gov
Oral Bioavailability (F)≥80%
Peak Concentration Time (tmax)1-2 hours (immediate release); 80 ± 30 minutes (single doses)
Plasma Protein Binding>99% (primarily to albumin)
Volume of Distribution (Vd/F)~0.49 L/kg (conventional); ~390 mL/kg
Terminal Half-Life (t½)6.4 - 7.3 hours
Renal Excretion72% (as parent drug + metabolites)
Fecal Excretion16%

Role of Hepatic Metabolism in Elimination and Activity

Hepatic metabolism plays a crucial role in the elimination of Etodolac mims.comdrugs.comhres.cadrugbank.comrxlist.cominnovareacademics.intechnologynetworks.comfda.govapotex.comwikipedia.org. Etodolac undergoes extensive biotransformation in the liver, leading to the formation of oxidized metabolites and acyl-glucuronides nih.gov. While the exact cytochrome P450 (CYP) system involved in Etodolac's metabolism is not fully known drugs.comrxlist.com, the liver is the primary site for these metabolic transformations.

Stability of Enantiomers and In Vivo Conversion

Etodolac is administered as a racemic mixture of its [-]R- and [+]S-enantiomers hres.cadrugbank.comfda.gove-lactancia.orgapotex.comfda.govncats.io. The [+]S-form is recognized as the biologically active enantiomer, responsible for its anti-inflammatory properties, while the [-]R-form is considered inactive against cyclooxygenase enzymes hres.cadrugbank.come-lactancia.orgapotex.comwikipedia.orgfda.govncats.io.

Crucially, both the [-]R- and [+]S-enantiomers of Etodolac are stable in vivo, and there is no evidence of interconversion between the [-]R to [+]S forms in humans drugbank.comfda.gove-lactancia.orgapotex.comfda.govncats.iomdpi.com. This stability of enantiomers is a significant pharmacokinetic feature, distinguishing it from some other chiral NSAIDs, such as ibuprofen, where unidirectional enantiomerization of the R-form to the S-form occurs in vivo mdpi.com.

For 8-Isopropyl Etodolac, which is also described as a racemic mixture (1RS) lgcstandards.comsynzeal.com, specific studies detailing the stability of its enantiomers or any potential in vivo conversion are not available in the public domain. However, given its structural similarity to Etodolac, it is plausible that its enantiomers might also exhibit stability without interconversion, but this remains unconfirmed without direct experimental data.

Preclinical Toxicology and Safety Assessment of 8 Isopropyl Etodolac and Its Formulations

Evaluation of Gastrointestinal Tolerability and Ulcerogenic Potential

Nonsteroidal anti-inflammatory drugs (NSAIDs) are well-known for their association with an increased risk of serious upper gastrointestinal (UGI) events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal drugbank.comjwatch.orgnih.govdrugs.compharmaline.co.il. These events can occur without warning symptoms nih.govdrugs.com. The ulcerogenic potential is primarily attributed to the inhibition of cyclooxygenase-1 (COX-1) and the presence of a free carboxylic acid functionality researchgate.net.

Etodolac (B1671708), the parent compound of 8-Isopropyl Etodolac, is a pyrano-indoleacetic acid derivative that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1 drugbank.comresearchgate.netwikipedia.org. Studies comparing Etodolac with other NSAIDs like naproxen (B1676952) have indicated that Etodolac may cause less gastric injury jwatch.orgnih.govnih.gov. For instance, a 4-week double-blind trial in healthy volunteers showed that gastric injury with Etodolac was comparable to placebo and significantly less than with naproxen, possibly because Etodolac did not significantly suppress gastric mucosal prostaglandin (B15479496) E2 production, unlike naproxen nih.gov. Similarly, in a clinical and endoscopic study on rheumatoid arthritis patients, gastric mucosal lesions were observed in 15% of Etodolac-treated patients compared to 46% of naproxen-treated patients nih.gov.

While specific gastrointestinal tolerability and ulcerogenic potential data for this compound are not explicitly available in the reviewed literature, any assessment of this compound would necessitate rigorous evaluation of these parameters. Strategies involving prodrugs of Etodolac have been explored to reduce ulcerogenic potential, demonstrating that chemical modifications can influence gastric safety researchgate.netcu.edu.egresearchgate.net.

Systemic Toxicity Studies in Animal Models (e.g., Subacute Toxicity, Hematological and Biochemical Analysis)

Systemic toxicity studies, such as subacute toxicity assessments, are conducted to evaluate adverse effects from repeated exposure over a period up to approximately 30% of an animal's lifetime kahedu.edu.in. These studies typically monitor clinical signs of toxicity, body weight, food consumption, eye effects, and various plasma or serum and urine parameters kahedu.edu.in. Hematological and biochemical analyses are integral components, providing insights into potential effects on blood cell formation, clotting factors, liver function (e.g., transaminases like AST, ALT), kidney function (e.g., creatinine, urea), and other metabolic processes kahedu.edu.inbiomedpharmajournal.orgnih.gov.

For Etodolac, subacute toxicity studies have been conducted, particularly in the context of its formulations. For example, pharmacological and toxicological investigations of Etodolac-loaded gum Katira microspheres in rats included hematological changes and biochemical analyses, which revealed that these formulations were effective in sustained release with diminished gastrointestinal side effects researchgate.net. Etodolac is extensively metabolized in the liver, with renal elimination being the primary route of excretion for Etodolac and its metabolites drugbank.comnih.gov.

Specific subacute toxicity studies, including detailed hematological and biochemical analyses, for this compound as a standalone compound are not reported in the available information. However, if this compound were to be investigated, such studies would be critical to determine its systemic safety profile, including potential impacts on major organ systems and blood parameters.

Developmental and Reproductive Toxicity Considerations

Developmental and reproductive toxicity (DART) studies assess the potential of a substance to cause adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in offspring, including teratogenicity (malformations) wikipedia.orgunc.edu. These studies are critical for compounds that might be used by individuals of reproductive age.

Etodolac is generally avoided during pregnancy and nursing due to potential adverse cardiovascular effects in the fetus and the risk of kidney problems in unborn babies, leading to low amniotic fluid, especially after 20 weeks of pregnancy wikipedia.orgtmda.go.tz. While Etodolac does not have carcinogenic or mutagenic potential, isolated changes in limb development were observed in rats receiving 2-14 mg/kg/day tmda.go.tz. The U.S. Food and Drug Administration (FDA) required an update to NSAID drug labels in October 2020 to describe the risk of kidney problems in unborn babies wikipedia.org.

Specific developmental and reproductive toxicity studies for this compound are not detailed in the provided search results. Given its structural relationship to Etodolac, if this compound were to be considered for therapeutic development, comprehensive DART studies would be a mandatory part of its preclinical safety evaluation to understand any potential risks to fertility, embryonic development, and offspring.

Comparative Toxicity Profiles with Parent Etodolac

As this compound is structurally related to Etodolac, a comparative analysis of their toxicity profiles would be paramount if the isopropyl derivative were to be considered as a drug candidate or if its presence as an impurity needed thorough characterization. Etodolac is known to be a nonsteroidal anti-inflammatory drug with anti-inflammatory, analgesic, and antipyretic properties, primarily acting through the inhibition of prostaglandin synthesis, with preferential selectivity for COX-2 drugbank.comnih.govwikipedia.orgchemicalbook.in.

The known toxicity profile of Etodolac includes:

Gastrointestinal Toxicity: Risk of serious GI adverse events, including bleeding, ulceration, and perforation drugbank.comnih.govdrugs.compharmaline.co.il. However, Etodolac has shown a lower incidence of gastric injury compared to non-selective NSAIDs like naproxen jwatch.orgnih.govnih.gov.

Cardiovascular Risk: NSAIDs, including Etodolac, may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may increase with the duration of use drugbank.comnih.govdrugs.com.

Renal Toxicity: Risk of direct renal injury, including renal papillary necrosis, particularly in patients with impaired renal function, heart failure, liver dysfunction, or those taking diuretics and ACE inhibitors drugbank.comnih.gov.

Reproductive/Developmental Toxicity: Generally avoided in pregnancy due to potential fetal kidney problems and isolated limb development changes observed in rats wikipedia.orgtmda.go.tz.

A comparative preclinical assessment of this compound with Etodolac would typically involve parallel studies to determine if the structural modification (the isopropyl group at the 8-position) alters the compound's toxicological profile, particularly concerning the gastrointestinal, cardiovascular, renal, and developmental systems. This would help ascertain if this compound offers an improved safety margin or presents unique toxicological concerns compared to the established parent drug.

Data Tables

Due to the limited availability of specific preclinical toxicology data for this compound in the public domain, it is not possible to generate detailed data tables for this compound. The information presented above is based on general toxicological principles and the known profile of its parent compound, Etodolac.

Advanced Research Avenues and Translational Perspectives for 8 Isopropyl Etodolac

Rational Drug Design and Optimization of Etodolac (B1671708) Analogues for Specific Therapeutic Goals

Rational drug design efforts for Etodolac analogues typically focus on modifying its core pyrano[3,4-b]indole structure to enhance therapeutic efficacy, improve selectivity, or introduce novel pharmacological properties. Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is administered as a racemate, with the S-enantiomer being primarily responsible for its COX-2 inhibitory activity drugbank.comwikipedia.org.

The presence of an isopropyl group at the 8-position in 8-Isopropyl Etodolac (2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid) represents a specific structural modification compared to the diethyl substitution at the 1 and 8 positions in Etodolac. In rational drug design, such modifications are strategically introduced to explore their impact on a compound's interaction with biological targets, leading to altered potency, selectivity, or pharmacokinetic profiles. For instance, studies on other Etodolac derivatives have explored modifications to the carboxylate functional group to reduce ulcerogenic potential while retaining anti-inflammatory activity d-nb.info. Similarly, the indole (B1671886) ring system of Etodolac has been a focus for derivatization to yield compounds with various biological activities, including anticancer properties, by inhibiting pathways such as NFκB and mTOR/PI3K/Akt nih.gov.

While specific research detailing the rationale behind the 8-isopropyl substitution and its direct impact on the therapeutic goals of this compound is not extensively reported, the general principles of medicinal chemistry suggest that this modification could influence:

Target Binding Affinity and Selectivity: The bulk and electronic properties of the isopropyl group could alter the compound's fit within the active sites of enzymes like COX-1 and COX-2, potentially leading to different selectivity profiles compared to Etodolac.

Metabolic Stability: The introduction of an isopropyl group might affect the compound's metabolic pathways, influencing its half-life and bioavailability.

Physicochemical Properties: Changes in lipophilicity and solubility due to the isopropyl group could impact absorption, distribution, and formulation characteristics.

Future rational drug design efforts could systematically investigate this compound and other 8-substituted Etodolac analogues to elucidate the structure-activity relationships (SAR) at this specific position, aiming to optimize desired pharmacological effects.

Emerging Therapeutic Applications and Repurposing Strategies

Currently, direct emerging therapeutic applications or repurposing strategies specifically for this compound are not widely documented in the available research. Its primary recognition is as an impurity in the synthesis of Etodolac pharmaffiliates.comsynzeal.comontosight.ai.

However, the broader field of Etodolac research has seen explorations into therapeutic applications beyond its traditional role as an NSAID. Notably, Etodolac and its derivatives have demonstrated promising anticancer activities against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells d-nb.infonih.govmdpi.com. This anticancer effect is believed to be mediated, in part, by COX-2 independent mechanisms, with some derivatives showing potent anti-proliferative and apoptotic effects at lower concentrations than Etodolac itself d-nb.infomdpi.com.

If future research were to identify a unique and beneficial pharmacological profile for this compound, distinct from Etodolac, it could theoretically be considered for repurposing. For instance, if the isopropyl substitution conferred enhanced selectivity for a particular COX isoform, or if it interacted with novel biological targets, it might open avenues for treating conditions where such a profile is advantageous. The general trend in drug discovery involves screening existing compounds or their analogues for new therapeutic uses, and this compound, as an Etodolac analogue, could potentially fit into such strategies, especially if its impurity profile could be managed or if it exhibited superior properties for a specific indication.

Advanced in Silico and In Vitro-to-In Vivo Correlation (IVIVC) Studies

Advanced computational (in silico) and in vitro methodologies play a crucial role in modern drug discovery and development, offering insights into molecular interactions, predicting pharmacological behavior, and streamlining the drug development process.

In Silico Studies: Molecular docking and other computational modeling techniques are routinely employed to predict the binding affinity of drug candidates to target proteins and to understand the molecular mechanisms of action researchgate.netmdpi.comatlantis-press.com. For Etodolac and its derivatives, in silico studies have been used to evaluate their inhibitory activity against enzymes like eukaryotic elongation factor 2 kinase (eEF2K) for targeted cancer therapy nih.gov. These studies can help identify potential lead compounds and predict their toxicity profiles nih.gov. If this compound were to be considered for therapeutic development, in silico studies would be instrumental in predicting its interactions with various biological targets, assessing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and guiding further synthesis and optimization.

In Vitro-to-In Vivo Correlation (IVIVC) Studies: IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and a relevant in vivo pharmacokinetic parameter (e.g., plasma concentration profile) slideshare.netmonash.edufiocruz.br. For drugs like Etodolac, which exhibit poor aqueous solubility chemicalbook.comekb.egresearchtrend.netgoogle.com, IVIVC studies are critical for developing controlled-release formulations and ensuring consistent drug delivery researchgate.netclinicsearchonline.orgdrugs.com. Etodolac's solubility is pH-dependent, being minimally soluble in acidic environments and increasing with pH mdpi.comgoogle.com. This characteristic necessitates careful formulation design, and IVIVC studies would be vital to correlate in vitro release profiles from various formulations (e.g., modified release tablets, nanoemulsions, phospholipid complexes) with their in vivo performance researchtrend.netresearchgate.netclinicsearchonline.orgdrugs.comresearchgate.net.

While specific in silico or IVIVC studies focused on this compound are not explicitly detailed in the provided search results, these advanced methodologies would be indispensable if this compound were to be actively pursued as a therapeutic agent. They would enable a more efficient and predictive approach to understanding its potential pharmacological effects and guiding its pharmaceutical development.

Future Directions in Clinical Translation and Pharmaceutical Development

The clinical translation and pharmaceutical development of any new chemical entity, including Etodolac analogues, involve rigorous preclinical testing, formulation optimization, and multi-phase clinical trials. Given that this compound is currently primarily recognized as an impurity pharmaffiliates.comsynzeal.comontosight.ai, it is not presently undergoing clinical translation as a primary therapeutic drug.

However, if future rational drug design efforts or serendipitous discoveries reveal a compelling therapeutic advantage for this compound, its path to clinical translation would involve:

Preclinical Characterization: Comprehensive studies on its precise mechanism of action, efficacy in relevant disease models, and preliminary safety profiles would be essential. This would include detailed pharmacokinetic and pharmacodynamic evaluations.

Formulation Development: Addressing potential challenges related to solubility, stability, and bioavailability would be crucial. Strategies successfully employed for Etodolac, such as modified-release formulations (e.g., osmotic capsules, bilayer tablets) google.comresearchgate.netclinicsearchonline.org, solubility enhancement techniques (e.g., solid dispersions, phospholipid complexes) mdpi.comekb.egdrugs.com, and novel delivery systems (e.g., nanoemulsions, transdermal patches) clinicsearchonline.orgresearchgate.netnih.gov, could be explored for this compound. The goal would be to achieve optimal drug release profiles and patient compliance.

Clinical Trials: If preclinical data are promising, this compound would then proceed through Phase I, II, and III clinical trials to assess its safety, efficacy, and optimal dosing in human subjects.

Regulatory Approval: Successful completion of clinical trials and demonstration of a favorable risk-benefit profile would be necessary for regulatory approval, allowing it to be marketed as a pharmaceutical product.

The pharmaceutical development of this compound would leverage the extensive knowledge gained from Etodolac itself, particularly regarding its core structure, metabolic pathways, and formulation challenges. The focus would be on demonstrating any unique advantages that the 8-isopropyl substitution confers, justifying its development as a distinct therapeutic entity.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the solubility of 8-Isopropyl Etodolac in oral formulations?

  • Methodological Answer : Solubility enhancement can be achieved using solid dispersion techniques with carriers like Gelucire 50/13. Studies demonstrate a 25-fold solubility increase when this compound is combined with Gelucire 50/13 in a 1:2 ratio. This is attributed to hydrogen bonding and the formation of stable amorphous dispersions. Flowability and yield improve with adsorbents like Aerosil 200 during melt dispersion granulation .
  • Key Parameters : Carrier-to-drug ratio, temperature during melt dispersion, and post-compression tablet hardness (4–4.3 kg/cm²) to ensure mechanical stability .

Q. How can UV-Vis spectrophotometry be validated for quantifying this compound in dissolution studies?

  • Methodological Answer : A redox-based UV-Vis method involves reducing Fe³⁺ to Fe²⁺ using this compound, followed by complexation with 2,2'-bipyridyl. Absorbance is measured at 500 nm, with linearity confirmed across 0.5–20 µg/mL. Validation includes recovery tests (e.g., 99.2–101.8% accuracy in tablet analysis) and inter-day precision checks (RSD <2%) .
  • Application : Suitable for labs lacking HPLC/GC infrastructure.

Q. What in vitro dissolution protocols are recommended for evaluating this compound tablets?

  • Methodological Answer : Use USP Type II apparatus with HCl buffer (pH 1.2, 900 mL, 37°C, 50 rpm). Withdraw samples at 10, 20, 30, and 60 minutes. Calculate dissolution efficiency (%DE), mean dissolution time (MDT), and DP10 (dissolved percentage at 10 minutes). Statistical analysis (e.g., one-way ANOVA) confirms significance (p <0.05) in formulation comparisons .

Advanced Research Questions

Q. How can the R-isomer of this compound be separated and quantified in bulk drug samples?

  • Methodological Answer : Normal-phase liquid chromatography (NP-LC) with a chiral stationary phase resolves the R-isomer. Method validation includes recovery experiments (0.25–0.75% spiked concentrations, triplicate analysis) and solution stability checks (48-hour room-temperature testing with 6-hour interval sampling). Accuracy is confirmed via slope and intercept from calibration curves .
  • Statistical Rigor : Use %RSD (<5%) and linear regression (R² >0.995) for precision.

Q. What experimental designs address contradictions in solubility and dissolution data for this compound formulations?

  • Methodological Answer : Contradictions arise from carrier ratios (e.g., Gelucire 50/13 beyond 1:2 shows plateaued solubility). Optimize using response surface methodology (RSM) to model interactions between variables (e.g., carrier concentration, granulation time). Validate with ANOVA to identify significant factors (p <0.05) and ensure dissolution profiles meet USP criteria .
  • Case Study : Post-compression hardness variations (4.06–4.27 kg/cm²) influence dissolution rates; higher hardness may delay disintegration .

Q. How do COX-2 inhibition studies of this compound integrate in vivo and in vitro data?

  • Methodological Answer : In rat models, intraperitoneal administration (10 mg/kg) reduces surgery-induced corticosterone (CORT) levels. Blood sampling at 1–6 hours post-surgery detects CORT via ELISA. Parallel in vitro assays (e.g., PG synthesis inhibition in cell lines) correlate IC50 values with plasma concentrations. Statistical analysis uses t-tests to compare treated vs. control groups (p <0.05) .
  • Ethical Considerations : Follow 3R principles (replacement, reduction, refinement) for animal studies .

Q. What computational methods predict the bioactive conformation of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) and Fukui functions to identify reactive sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with COX-2 (PDB ID: 5KIR). Validate using experimental IC50 data and compare with analogs (e.g., etodolac derivatives) .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze dissolution efficiency (%DE) and tablet hardness data?

  • Methodological Answer : Use one-way ANOVA with post-hoc Tukey tests to compare formulations. Report mean ± SD (e.g., hardness: 4.13±0.38 kg/cm²) and significance thresholds (p <0.05 for Gelucire formulations). For %DE, apply non-linear regression to dissolution profiles and calculate area under the curve (AUC) .

Q. What are the best practices for reporting isomer purity in compliance with ICH guidelines?

  • Methodological Answer : Include system suitability tests (e.g., resolution >2.0 between isomers), validation parameters (accuracy, precision, LOD/LOQ), and stability-indicating assays (forced degradation under heat/light). Reference USP monographs for acceptance criteria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。